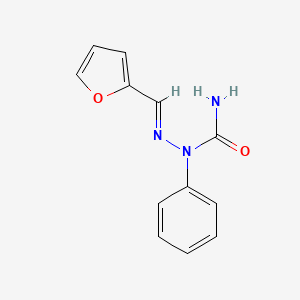
2-(Furan-2-ylmethylene)-1-phenylhydrazinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Furan-2-ylmethylene)-1-phenylhydrazinecarboxamide is a compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Furan-2-ylmethylene)-1-phenylhydrazinecarboxamide typically involves the condensation reaction between furan-2-carbaldehyde and 1-phenylhydrazinecarboxamide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the Schiff base, and the product is then isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of Schiff base synthesis can be applied. Industrial production would likely involve large-scale condensation reactions using automated reactors, followed by purification processes such as crystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(Furan-2-ylmethylene)-1-phenylhydrazinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base back to its corresponding amine and aldehyde.
Substitution: The compound can participate in nucleophilic substitution reactions, where the furan or phenyl groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents such as halogens or alkylating agents can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction may produce the corresponding amine and aldehyde.
Scientific Research Applications
2-(Furan-2-ylmethylene)-1-phenylhydrazinecarboxamide has several scientific research applications:
Mechanism of Action
The mechanism by which 2-(Furan-2-ylmethylene)-1-phenylhydrazinecarboxamide exerts its effects involves its ability to form stable complexes with metal ions. The Schiff base nitrogen and the furan oxygen atoms act as donor sites, allowing the compound to chelate metal ions. This chelation can enhance the biological activity of the compound, such as its antimicrobial and anticancer properties, by facilitating interactions with biomolecules and disrupting cellular processes .
Comparison with Similar Compounds
Similar Compounds
N′-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide: This compound also contains a furan ring and a Schiff base structure, but with a hydroxybenzohydrazide moiety instead of a phenylhydrazinecarboxamide.
Substituted-Arylideneamino-5-(5-Chlorobenzofuran-2-yl)-1,2,4-Triazole-3-Thiol Derivatives: These compounds are Schiff bases with a benzofuran ring and triazole-thiol groups, exhibiting similar biological activities.
Uniqueness
2-(Furan-2-ylmethylene)-1-phenylhydrazinecarboxamide is unique due to its specific combination of a furan ring and a phenylhydrazinecarboxamide moiety. This structure allows it to form stable metal complexes and exhibit a range of biological activities, making it a versatile compound for various applications.
Properties
Molecular Formula |
C12H11N3O2 |
|---|---|
Molecular Weight |
229.23 g/mol |
IUPAC Name |
1-[(E)-furan-2-ylmethylideneamino]-1-phenylurea |
InChI |
InChI=1S/C12H11N3O2/c13-12(16)15(10-5-2-1-3-6-10)14-9-11-7-4-8-17-11/h1-9H,(H2,13,16)/b14-9+ |
InChI Key |
WZTLVJNJHXTGKS-NTEUORMPSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N(C(=O)N)/N=C/C2=CC=CO2 |
Canonical SMILES |
C1=CC=C(C=C1)N(C(=O)N)N=CC2=CC=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-((7-Chlorodibenzo[b,d]furan-2-yl)oxy)ethanol](/img/structure/B12889901.png)
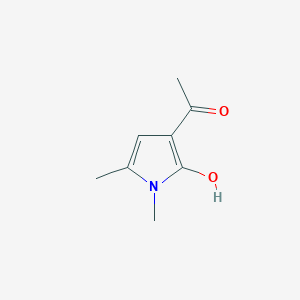


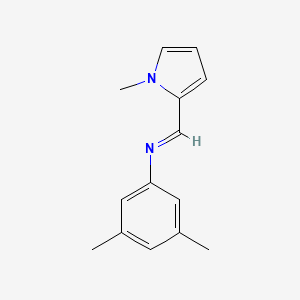
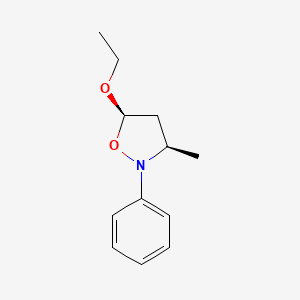
![6-[4-(Diethylamino)phenyl]quinoline-5,8-dione](/img/structure/B12889939.png)
![1-Benzyl-5-chloro-2-(5-methylfuran-2-yl)-1H-benzo[d]imidazole](/img/structure/B12889945.png)

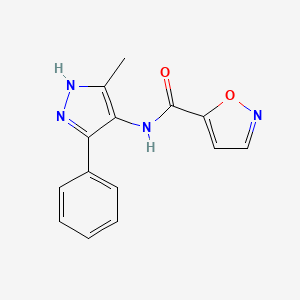
![2-(Chloromethyl)-6-(difluoromethyl)benzo[d]oxazole](/img/structure/B12889965.png)
![2-[12-(Dicyclohexylphosphino)-9,10-dihydro-9,10-ethenoanthracen-11-yl]-N,N-dimethylbenzenamine](/img/structure/B12889968.png)

![4-(Benzo[d][1,3]dioxol-5-ylmethyl)-6,7-dimethoxyisoquinoline methanesulfonate](/img/structure/B12889973.png)
